molecular formula C8H7IO2 B585432 2-(2-Iodophenyl-d4)acetic Acid CAS No. 1217360-62-7

2-(2-Iodophenyl-d4)acetic Acid

Cat. No.: B585432
CAS No.: 1217360-62-7
M. Wt: 266.071
InChI Key: IUHXGZHKSYYDIL-RHQRLBAQSA-N
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Description

Significance of Deuterium (B1214612) Incorporation in Advanced Research Methodologies

The substitution of hydrogen with its stable isotope, deuterium, is a particularly powerful strategy in modern research. symeres.com This is largely due to the significant mass difference between the two isotopes, which imparts subtle but measurable changes in the physicochemical properties of the labeled molecule. nih.gov

Isotopic analogs, which are molecules where one or more atoms have been replaced by their isotopes, are instrumental in addressing a wide array of scientific questions. numberanalytics.com In drug discovery and development, for instance, isotopically labeled analogs are used to quantify drugs and their metabolites in biological fluids. acs.org They also serve as invaluable tools in mechanistic studies, helping to elucidate the intricate steps of chemical and enzymatic reactions. The use of labeled compounds as internal standards in analytical chemistry enhances the precision and accuracy of quantitative measurements. nih.gov

Deuterium's primary distinction from protium (B1232500) (the common isotope of hydrogen) is its mass; it possesses one proton and one neutron, making it approximately twice as heavy as protium. osu.eduvedantu.com This mass difference leads to several key property changes that are exploited in research:

Kinetic Isotope Effect (KIE): The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. wikipedia.orgck12.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate. This phenomenon, known as the kinetic isotope effect, is a powerful tool for studying reaction mechanisms. ck12.org

Metabolic Switching: In pharmaceutical research, replacing a hydrogen atom at a site of metabolic attack with deuterium can slow down the metabolic process. assumption.edu This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.gov

NMR Spectroscopy: The difference in the gyromagnetic ratios of protium and deuterium allows for their distinct detection in NMR spectroscopy. wikipedia.org Deuterated solvents, like acetic acid-d4, are commonly used in NMR to avoid solvent signal interference. chemicalbook.com

PropertyHydrogen (Protium)DeuteriumResearch Implication
Symbol ¹H²H or DDistinguishable in analytical techniques. wikipedia.org
Atomic Mass (Da) ~1.008~2.014Significant mass difference for MS detection. wikipedia.org
Bond Strength (C-X) WeakerStrongerLeads to the Kinetic Isotope Effect (KIE). wikipedia.orgck12.org
NMR Signal StrongWeak and at a different frequencyAllows for selective observation and use as a "silent" solvent. wikipedia.org

Evolution of Deuterium-Labeled Compounds in Analytical and Mechanistic Studies

The use of deuterium in scientific research dates back to its discovery in the 1930s. osu.edu Initially, its application was primarily in physical and chemical studies. osu.edu However, with the advent of sophisticated analytical techniques like mass spectrometry and NMR, the use of deuterium-labeled compounds has expanded dramatically. assumption.edu In recent years, there has been a surge in the development of new methods for incorporating deuterium into a wide variety of organic molecules, with a focus on late-stage functionalization to streamline the synthesis of complex labeled compounds. researchgate.net This has made deuterium labeling an indispensable tool in fields ranging from materials science to drug discovery. acs.org

Contextualization of 2-(2-Iodophenyl-d4)acetic Acid within the Landscape of Deuterated Organic Molecules

This compound is a deuterated organic molecule that embodies the principles and applications of stable isotope labeling. Its structure consists of a phenylacetic acid core with four deuterium atoms substituting the hydrogens on the phenyl ring and an iodine atom at the ortho position.

Properties

CAS No.

1217360-62-7

Molecular Formula

C8H7IO2

Molecular Weight

266.071

IUPAC Name

2-(2,3,4,5-tetradeuterio-6-iodophenyl)acetic acid

InChI

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D

InChI Key

IUHXGZHKSYYDIL-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)I

Synonyms

(o-Iodophenyl-d4)acetic Acid;  (2-Iodophenyl-d4)acetic Acid;  2-Iodobenzene-d4-acetic Acid

Origin of Product

United States

Advanced Synthetic Methodologies for Site Specific Deuteration of Aromatic Carboxylic Acid Scaffolds

Strategic Considerations in the Devising of Synthetic Pathways for Deuterated Phenylacetic Acid Derivatives

The synthesis of deuterated phenylacetic acid derivatives requires careful consideration of regioselectivity and the method of deuterium (B1214612) incorporation. Various strategies have been developed to achieve site-specific deuteration of aromatic systems.

Regioselective Deuteration Strategies for Aromatic Systems

Achieving regioselectivity in the deuteration of aromatic systems is paramount. One approach involves leveraging the directing effects of substituents on the aromatic ring. For instance, ortho-substituted benzoic acids can be selectively deuterated via deutero-decarboxylation catalyzed by silver(I) salts. rsc.org Another strategy employs directing groups to guide the deuteration to a specific position. For example, a pyrimidine-based directing group has been used in palladium(II)-catalyzed meta-C–H deuteration of phenylacetic acid derivatives. researchgate.net Furthermore, iridium-catalyzed hydrogen isotope exchange reactions have demonstrated high selectivity for the ortho-positions of phenylacetic acid esters and amides. nih.gov Photocatalysis offers an alternative approach, where photoexcitation of an aromatic compound can transiently increase its basicity, enabling regioselective deuteration at positions that are typically difficult to access. nih.gov

Deuterium-Hydrogen Exchange Reactions in the Synthesis of Iodophenyl Acetic Acids

Deuterium-hydrogen exchange (H-D exchange) is a fundamental method for introducing deuterium into organic molecules. wikipedia.org This process can be catalyzed by acids, bases, or transition metals. wikipedia.orgnih.gov In the context of iodophenylacetic acids, transition metal catalysis is particularly relevant. Platinum catalysts have shown a higher tendency for deuteration of aromatic positions compared to palladium catalysts, which favor aliphatic positions. researchgate.net However, palladium-catalyzed H-D exchange reactions are also effective and have been used for the deuteration of phenylacetic acid, showing incorporation at the ortho positions. chemrxiv.org The choice of catalyst and reaction conditions is crucial for achieving the desired deuteration pattern while avoiding unwanted side reactions like dehalogenation. researchgate.net

Decarboxylative Deuteration Approaches for Carboxylic Acids

Decarboxylative deuteration offers a direct method to replace a carboxylic acid group with a deuterium atom. nih.govrsc.org This approach is advantageous as carboxylic acids are readily available starting materials. nih.gov Silver(I) catalysis in a mixture of DMSO and D₂O has been shown to facilitate the deutero-decarboxylation of ortho-substituted benzoic acids with high deuterium incorporation. rsc.org More recently, a synergistic approach combining photoredox and hydrogen atom transfer (HAT) catalysis has been developed for the precise decarboxylative deuteration of aliphatic carboxylic acids using D₂O as the deuterium source. nih.govresearchgate.net This method has proven to be scalable and provides excellent deuterium incorporation (up to 99%). nih.govrsc.orgresearchgate.net While these methods have been extensively applied to various carboxylic acids, their specific application to iodophenylacetic acid would require careful optimization to ensure compatibility with the iodo-substituent.

Palladium-Catalyzed C-H Deuteration Methods for Aromatic Rings

Palladium-catalyzed C-H activation has emerged as a powerful tool for the late-stage deuteration of aromatic compounds. nih.govresearchgate.netacs.org This method allows for the direct replacement of C-H bonds with C-D bonds, often with high regioselectivity and functional group tolerance. nih.govacs.org Non-directed palladium-catalyzed deuteration of arenes has been achieved using D₂O as the deuterium source, facilitated by specific N,N-bidentate ligands. nih.govresearchgate.netacs.org For phenylacetic acid derivatives, palladium(II)-catalyzed methods have been developed for ortho-deuteration, where the carboxylic acid group can act as a directing group. tcgls.comchemrxiv.org The choice of ligands and reaction conditions is critical in controlling the regioselectivity and efficiency of the deuteration. acs.org

Precursor Design and Isotopic Enrichment during Synthesis

The design of precursors is a critical aspect of synthesizing isotopically labeled compounds, aiming for high isotopic enrichment. nih.gov One strategy involves using deuterated building blocks in a multi-step synthesis. nih.gov For instance, the synthesis of deuterated phenylacetic acid could start from a pre-deuterated aromatic precursor.

Alternatively, late-stage deuteration via hydrogen isotope exchange (HIE) reactions offers a more atom-economical approach. nih.gov In HIE, the choice of deuterium source is crucial. While D₂ gas can be used, D₂O is often preferred due to its availability and lower cost. nih.govresearchgate.net The efficiency of deuterium incorporation in HIE reactions is an equilibrium process, often requiring an excess of the deuterium source to achieve high isotopic enrichment. acs.org The isotopic purity of the final product is a key parameter and is typically determined by mass spectrometry and NMR spectroscopy.

Deuteration StrategyKey FeaturesTypical Deuterium Source
Regioselective Deuteration Utilizes directing groups or inherent substituent effects for site-specific deuteration. rsc.orgresearchgate.netnih.govD₂O, Deuterated solvents
Deuterium-Hydrogen Exchange Direct replacement of H with D, often catalyzed by transition metals. researchgate.netchemrxiv.orgD₂O, D₂ gas
Decarboxylative Deuteration Replaces a carboxylic acid group with a deuterium atom. rsc.orgnih.govD₂O
Palladium-Catalyzed C-H Deuteration Direct C-H to C-D bond conversion, allowing for late-stage functionalization. tcgls.comnih.govacs.orgD₂O

Optimization of Reaction Conditions for Maximizing Deuterium Incorporation and Purity

Maximizing deuterium incorporation and ensuring the purity of the final product requires careful optimization of reaction conditions. researchgate.net Key parameters to consider include the catalyst system, solvent, temperature, and reaction time.

In palladium-catalyzed C-H deuteration, the choice of ligand is critical for catalyst activity and selectivity. nih.govacs.org The solvent system can also play a crucial role; for example, a mixture of 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) and D₂O has been found to be effective. acs.org Temperature is another important factor; for instance, microwave activation at 120°C has been shown to achieve complete H-D exchange of benzylic hydrogens in certain systems. nih.gov

Reaction time must be optimized to achieve high deuterium incorporation without leading to side reactions or degradation of the product. nih.gov For equilibrium-driven processes like H-D exchange, a sufficient excess of the deuterium source is necessary to drive the reaction towards the deuterated product. acs.org Following the reaction, purification methods such as chromatography are essential to isolate the desired deuterated compound with high purity. The final assessment of deuterium incorporation and purity is typically carried out using techniques like ¹H NMR, ²H NMR, and mass spectrometry. nih.gov

ParameterInfluence on DeuterationExample
Catalyst/Ligand Affects activity, regioselectivity, and efficiency. nih.govacs.orgN,N-bidentate ligands in Pd-catalyzed deuteration. nih.govacs.org
Solvent Can influence reactivity and solubility. acs.orgHFIP/D₂O mixture enhances Pd-catalyzed deuteration. acs.org
Temperature Impacts reaction rate and can influence selectivity. nih.gov120°C for complete benzylic H-D exchange. nih.gov
Reaction Time Determines the extent of deuterium incorporation. nih.gov30 minutes at 120°C for optimal exchange. nih.gov
Deuterium Source The excess and type of source affect the equilibrium and final enrichment. acs.orgD₂O is a common and cost-effective source. nih.govresearchgate.net

Scalability and Efficiency of Deuteration Protocols for Research and Reference Material Production

Recent advancements have focused on transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions, which offer a direct and efficient route to deuterated aromatic compounds. researchgate.netnih.gov These methods often utilize readily available and inexpensive deuterium sources like deuterium oxide (D₂O), which is a significant advantage for large-scale synthesis. nih.govacs.org

One prominent strategy involves palladium-catalyzed C-H activation. This approach allows for the direct replacement of hydrogen atoms on an aromatic ring with deuterium. For instance, palladium(II) acetate (B1210297) has been successfully used to catalyze the ortho-deuteration of phenylacetic acid derivatives with high isotopic enrichment (>97%). rsc.orgrsc.org The scalability of such protocols has been demonstrated by performing the synthesis on a gram scale, achieving high yields and excellent isotope enrichment, which is a critical step towards the production of reference materials. rsc.org

The efficiency of these catalytic systems is highly dependent on reaction parameters. Optimizing factors such as the catalyst loading, temperature, and reaction time is essential to maximize deuterium incorporation while minimizing side reactions and costs. rsc.orgrsc.org For example, a detailed optimization study for the deuteration of pyridone-containing phenylacetic acid derivatives highlighted the importance of these parameters. rsc.org

Metal-free approaches have also emerged as sustainable alternatives. researchgate.net These methods can mitigate challenges associated with expensive or toxic metal catalysts, such as the need for removal of residual metal from the final product. researchgate.net Furthermore, the development of continuous flow or recirculation reactors has shown great promise for scaling up deuteration processes. nih.govrsc.org These systems can improve reaction efficiency and allow for the production of deuterated compounds on a multi-gram or even larger scale under mild conditions. nih.govrsc.orgresearchgate.net A synergistic photoredox and hydrogen atom transfer (HAT) catalysis method using a recirculation reactor has been shown to be scalable up to 50 mmol for the decarboxylative deuteration of aliphatic carboxylic acids. nih.govrsc.org

The table below summarizes findings from various studies on the deuteration of aromatic carboxylic acids and related compounds, illustrating the scalability and efficiency of different protocols.

Catalyst SystemSubstrate TypeDeuterium SourceScaleDeuterium Incorporation (%)Yield (%)Reference
Pd(OAc)₂Phenylacetic acid derivativesD₂O0.4 mmol>97High rsc.org
Pd(OAc)₂Biphenyl acetic acid analogueD₂OGram scaleExcellentHigh rsc.org
Triaryl carbenium (metal-free)β-EstradiolD₂OGram scaleNot specifiedNot specified researchgate.net
Ag₂CO₃(Hetero)aryl bromidesD₂ONot specifiedUp to 96Not specified acs.org
Synergistic photoredox and HATAliphatic carboxylic acidsD₂O5.0 mmolUp to 99Acceptable nih.govrsc.org
Synergistic photoredox and HATAliphatic carboxylic acidsD₂O50 mmolUp to 99Not specified nih.govrsc.orgresearchgate.net

The data clearly indicates that high levels of deuterium incorporation are achievable across various catalytic systems and substrate types. Importantly, several methodologies have been successfully scaled up to the gram or multi-millimole level, demonstrating their potential for the efficient production of deuterated reference materials like 2-(2-Iodophenyl-d4)acetic Acid. The choice of a specific protocol for large-scale synthesis will ultimately depend on a careful evaluation of factors including substrate compatibility, cost-effectiveness of the catalyst and deuterium source, and the required isotopic purity of the final product.

Application of Deuterated Analogs in Quantitative Analytical Chemistry: Focus on Isotope Dilution Mass Spectrometry

Principles and Advantages of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical method that combines isotope dilution with mass spectrometry to achieve high accuracy and precision in quantifying elements or molecules within a sample. ontosight.ai The fundamental principle involves introducing a known quantity of an isotopically enriched version of the analyte, known as a spike or internal standard, into the sample. ontosight.aiwikipedia.org This standard has a different isotopic composition from the naturally occurring analyte. ontosight.ai The mass spectrometer then separates the ions of the analyte and the internal standard based on their mass-to-charge ratios, and by comparing their ion intensities, the concentration of the analyte in the original sample can be accurately calculated. ontosight.aiup.ac.za This method is considered a form of internal standardization because the standard is added directly to the sample. wikipedia.org

A significant advantage of SIDMS is its ability to minimize matrix effects, which are a common source of error in quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS). clearsynth.comchromatographyonline.comtandfonline.com Matrix effects arise from the interference of other components in the sample, which can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. tandfonline.complos.orgnih.gov

By using a stable isotope-labeled internal standard, such as 2-(2-Iodophenyl-d4)acetic acid, these effects can be effectively compensated. clearsynth.comchromatographyonline.com The deuterated standard is chemically and physically very similar to the non-labeled analyte. researchgate.net This similarity ensures that both compounds co-elute during chromatographic separation and experience the same matrix-induced suppression or enhancement of the signal during ionization. chromatographyonline.comtexilajournal.com Because the ratio of the analyte to the internal standard is measured, any variations caused by the matrix affect both compounds proportionally, thus canceling out the error and leading to a more accurate quantification. texilajournal.comscioninstruments.com This makes SIDMS particularly valuable for analyzing complex biological and environmental samples where analyte concentrations can be very low. ontosight.ai

SIDMS is highly effective at compensating for analyte losses that may occur during the various stages of sample preparation, such as extraction, and for variability in the analytical instrument's performance. up.ac.zascioninstruments.comcerilliant.com Since the isotopically labeled internal standard is added to the sample at the beginning of the workflow, it is subjected to the same procedural steps as the analyte. tandfonline.com Any loss of the analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the internal standard. mdpi.com

Similarly, fluctuations in instrument performance, such as variations in injection volume or detector response, will affect both the analyte and the internal standard equally. cerilliant.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations are normalized, which significantly improves the precision and reliability of the analytical results. scioninstruments.com This makes SIDMS a robust method for achieving high-quality quantitative data, even with complex sample matrices and multi-step preparation procedures. clearsynth.comnih.gov

Method Development and Validation for Quantitative Analysis using this compound as an Internal Standard

The development and validation of analytical methods using this compound as an internal standard are crucial for ensuring reliable and accurate quantification of the target analyte, such as the plant hormone indole-3-acetic acid (IAA) and its metabolites. nih.govcapes.gov.brnih.gov Such methods are frequently employed in the analysis of plant hormones and other trace-level compounds in complex biological and environmental matrices. nih.govnih.govnih.gov

The selection of an appropriate internal standard is a critical step in developing a robust quantitative method for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). cerilliant.comnih.gov Ideally, a stable isotope-labeled analog of the analyte is the best choice for an internal standard. nih.gov

Key selection criteria include:

Chemical and Physical Similarity: The internal standard should have chemical and physical properties that are very similar to the analyte. researchgate.netscioninstruments.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization. scioninstruments.comscispace.com

Co-elution: In LC-MS, it is often desirable for the deuterated standard to co-elute with the analyte to ensure they experience the same matrix effects. researchgate.nettexilajournal.com However, significant isotopic effects from heavy deuterium (B1214612) labeling can sometimes cause the internal standard to elute slightly earlier in reversed-phase chromatography. cdc.govmsacl.org

Mass Differentiation: The mass of the internal standard must be sufficiently different from the analyte to be clearly distinguished by the mass spectrometer. cerilliant.com A mass difference of at least 3 Daltons is generally recommended to avoid interference from the natural isotopic abundance of the analyte. tandfonline.com

Isotopic Purity: The internal standard should have high isotopic purity to prevent cross-contribution to the analyte's signal. oup.com

Stability: The isotopic label should be stable and not undergo back-exchange with hydrogen atoms during sample preparation or analysis. nih.govmdpi.com

This compound is designed to meet these criteria for the analysis of its non-deuterated counterpart, making it a suitable internal standard for demanding quantitative applications. lgcstandards.comclearsynth.com

Optimizing both the chromatographic separation and the mass spectrometric detection is essential for achieving the best possible sensitivity, selectivity, and accuracy in a quantitative assay. nih.govnih.gov

Chromatographic Optimization:

Mobile Phase: The composition of the mobile phase, including the type of organic solvent and the pH of the aqueous component, must be optimized to achieve good separation of the analyte from other matrix components and to ensure efficient ionization. chromatographyonline.comspectroscopyonline.com

Column: The choice of the chromatographic column, including its dimensions and stationary phase chemistry, is critical for obtaining the desired separation. organomation.com

Flow Rate: Lower flow rates can sometimes enhance ionization efficiency in LC-MS. organomation.com

Gradient Elution: For complex samples, a gradient elution program is often developed to effectively separate a wide range of compounds. chromatographyonline.com

Spectrometric Optimization:

Ionization Mode: The most suitable ionization technique (e.g., electrospray ionization - ESI) and polarity (positive or negative ion mode) must be determined for the analyte and internal standard. chromatographyonline.com

Source Parameters: Key parameters of the ion source, such as spray voltage, gas flows, and temperatures, need to be fine-tuned to maximize the signal intensity. chromatographyonline.comorganomation.com

MS/MS Transitions: For tandem mass spectrometry, specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM) are selected and optimized for both the analyte and the internal standard to ensure high selectivity and sensitivity. nih.govcapes.gov.br

The following table provides an example of optimized parameters for the analysis of plant hormones using LC-MS/MS, which would be analogous to the process for a method using this compound.

Table 1: Example of Optimized LC-MS/MS Parameters for Plant Hormone Analysis

ParameterSetting
Chromatography
ColumnAscentis Express C18 (150 mm x 4.6 mm, 2.7 µm) spectroscopyonline.com
Mobile Phase A0.06% Acetic Acid in Water spectroscopyonline.com
Mobile Phase B0.06% Acetic Acid in Acetonitrile spectroscopyonline.com
Flow Rate0.3 mL/min spectroscopyonline.com
Injection Volume2 µL spectroscopyonline.com
Mass Spectrometry
Ionization ModeESI Positive/Negative chromatographyonline.com
Capillary Voltage2000–4000 V spectroscopyonline.com
Nebulizer Pressure10-50 psi spectroscopyonline.com
Gas Temperature200–340 °C spectroscopyonline.com

Method validation is a critical final step to demonstrate that an analytical method is suitable for its intended purpose. mdpi.comfrontiersin.org This involves assessing several key performance characteristics, particularly when analyzing analytes in complex matrices like plant tissues, blood, or environmental samples. nih.govnih.govnih.gov

Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. The response (peak area ratio of analyte to internal standard) should be directly proportional to the concentration of the analyte over a defined range. nih.govnih.gov Correlation coefficients (R²) are typically expected to be close to 1.0. nih.gov

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). mdpi.comnih.gov Both intra-assay (within-day) and inter-assay (between-day) precision are evaluated to assess the method's repeatability and reproducibility. texilajournal.comfrontiersin.org For bioanalytical methods, precision values below 15-20% are often considered acceptable. mdpi.comfrontiersin.orgnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and calculating the percent recovery. nih.govnih.gov Accuracy is typically expected to be within ±15% of the nominal value. nih.govfrontiersin.org

The use of a deuterated internal standard like this compound is instrumental in achieving high levels of precision and accuracy, as it effectively corrects for variations that can occur in complex sample analysis. texilajournal.comnih.gov Studies on the quantification of plant hormones have shown that methods using stable isotope dilution achieve excellent precision and accuracy, with detection limits in the low picomole range, allowing for the analysis of small amounts of tissue. nih.gov

Table 2: Example of Method Validation Parameters for Phytohormone Quantification in Arabidopsis thaliana

ParameterAnalyteResultReference
Accuracy Jasmonic Acid85-115% frontiersin.org
Abscisic Acid85-115% frontiersin.org
Indole-3-acetic acid85-115% frontiersin.org
Precision (RSD) Jasmonic Acid<15% frontiersin.org
Abscisic Acid<15% frontiersin.org
Indole-3-acetic acid<15% frontiersin.org
Detection Limit IAA metabolites0.02 to 0.1 pmol nih.gov

Specific Quantitative Applications in Research Disciplines (excluding human clinical trials)

Stable isotope dilution analysis coupled with mass spectrometry is a cornerstone of modern quantitative bioanalysis, providing high accuracy and precision. nih.gov The use of deuterated analogs, such as this compound, as internal standards is a primary example of this technique's application. These standards are nearly identical to the analyte of interest in terms of their physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. researchgate.net However, they are distinguishable by their higher molecular mass, allowing for precise quantification by comparing the mass spectrometer signal of the analyte to that of the known concentration of the deuterated standard. researchgate.net This method effectively corrects for sample loss during preparation and variations in instrument response. nih.gov

In preclinical research involving animal models, it is often critical to determine the concentration of endogenous molecules or exogenous substances like drug candidates and their metabolites in biological matrices such as plasma, urine, and tissues. nih.govresearchgate.net Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative analyses due to its superior specificity and sensitivity. nih.gov

The process involves adding a known quantity of a deuterated internal standard to the biological sample at the earliest stage of preparation. nih.govnih.gov For instance, to quantify the compound 2-(2-Iodophenyl)acetic acid—a molecule relevant as a building block in the synthesis of biologically active compounds—in a plasma sample from a rat, a researcher would add a precise amount of this compound. bldpharm.comchemimpex.com Both the analyte (the non-labeled compound) and the deuterated standard are then co-extracted, purified, and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netbohrium.com

The mass spectrometer is set to monitor the specific mass-to-charge ratio (m/z) for both the analyte and the internal standard. By calculating the ratio of their peak areas, the concentration of the unknown analyte in the original sample can be determined with high accuracy. nih.gov This approach has been successfully applied to quantify a wide range of compounds in animal studies, from neurotransmitters and hormones to various classes of drugs and environmental toxins. nih.govnih.gov

Table 1: Principle of Isotope Dilution Mass Spectrometry for Quantification

This interactive table illustrates the mass-to-charge ratios (m/z) that would be monitored in an LC-MS/MS experiment to quantify 2-(2-Iodophenyl)acetic acid using its deuterated analog as an internal standard. The example assumes analysis in negative ion mode, where molecules are deprotonated.

Compound NameChemical FormulaMolecular Weight ( g/mol )Monitored IonExpected m/z [M-H]⁻Role in Analysis
2-(2-Iodophenyl)acetic AcidC₈H₇IO₂262.04[C₈H₆IO₂]⁻261.0Analyte
This compoundC₈H₃D₄IO₂266.07[C₈H₂D₄IO₂]⁻265.0Internal Standard

Beyond simple quantification, deuterated compounds are invaluable tools for metabolite profiling and tracing the metabolic fate of molecules within a biological system. nih.govnih.gov In these studies, a deuterated compound is administered to an animal model, and its journey through various metabolic pathways is tracked by identifying its downstream products. doe.gov Mass spectrometry is the ideal analytical tool for this purpose, as it can detect the mass shift in metabolites that have incorporated the deuterium atoms from the original tracer compound. doe.gov

For example, if this compound were administered to a mouse, researchers could trace its metabolism by screening for molecules that contain the deuterium label. This is achieved using high-resolution mass spectrometry (HRMS) techniques that can accurately measure the mass of ions and identify the distinct isotopic patterns of labeled compounds. acs.org This allows for the untargeted discovery of both known and previously unknown metabolites. acs.org

The analytical workflow for such studies typically involves several key steps:

Sample Preparation: Extraction of metabolites from biological samples (e.g., liver, kidney, urine) using optimized solvent systems. nih.gov

Chromatographic Separation: Separation of the complex mixture of metabolites using techniques like Liquid Chromatography (LC) or Gas Chromatography (GC). mdpi.com

Mass Spectrometric Analysis: Detection and fragmentation of metabolites using tandem mass spectrometry (MS/MS) to aid in structural identification. nih.gov

Data Analysis: Use of specialized software to detect features with the specific isotopic signature of the deuterated tracer and differentiate them from the thousands of endogenous, unlabeled molecules. acs.org

This methodology provides powerful insights into how compounds are processed in the body, identifying key enzymatic reactions such as hydroxylation, glucuronidation, or cleavage, which are crucial for understanding drug efficacy and toxicology in preclinical animal models.

Table 2: Hypothetical Metabolic Transformations and Mass Signatures

This table shows potential metabolic transformations of 2-(2-Iodophenyl)acetic acid and the expected mass-to-charge ratio (m/z) of the resulting metabolites if this compound is used as a tracer. The mass difference between the unlabeled and labeled metabolites helps in their identification.

Metabolic ReactionPotential MetaboliteExpected m/z of Unlabeled Metabolite [M-H]⁻Expected m/z of Deuterated (d4) Metabolite [M-H]⁻
HydroxylationHydroxy-iodophenylacetic acid277.0281.0
GlucuronidationIodophenylacetyl glucuronide437.0441.0
Glycine ConjugationIodophenylacetylglycine318.0322.0

Mechanistic and Metabolic Investigations Employing Deuterium Labeling

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org It is formally expressed as the ratio of the rate constant of the light isotopologue (kH) to that of the heavy one (kD). wikipedia.org Because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond, more energy is required to break it, resulting in a slower reaction rate when this bond cleavage is part of the rate-determining step. nih.govresearchgate.netprinceton.edu This difference in reactivity is a sensitive probe for studying reaction mechanisms. wikipedia.orgresearchgate.net

Deuterated phenylacetic acid derivatives are instrumental in determining whether the cleavage of a C-H bond on the aromatic ring is a critical step in a given chemical transformation. In the case of 2-(2-Iodophenyl-d4)acetic Acid, the four deuterium (B1214612) atoms on the phenyl ring serve as probes. If a reaction involves the activation and cleavage of one of these aromatic C-H (or C-D) bonds, the deuterated version will react more slowly than its non-deuterated counterpart.

This observation of a primary kinetic isotope effect provides strong evidence that C-H bond functionalization is a key event in the reaction mechanism. epfl.ch For instance, studies on the hydroarylation of C-C multiple bonds catalyzed by late-transition metals have utilized acetic acid-d4 to measure a kinetic isotope effect, confirming the involvement of C-H bond cleavage in the mechanism. escholarship.org Similarly, comparing the reaction rates of 2-(2-Iodophenyl)acetic acid with this compound in a C-H activation/functionalization reaction would directly test the involvement of the aromatic C-H bonds.

Table 1: Interpreting Kinetic Isotope Effects (KIE) in Mechanistic Studies
KIE (kH/kD) ValueInterpretationImplication for this compound
~1No isotope effect. C-H bond cleavage is not involved in the rate-determining step. epfl.chThe reaction mechanism does not involve breaking a C-D bond on the phenyl ring in its slowest step.
>1 (typically 2-7 for primary KIE)Normal primary isotope effect. C-H bond is broken in the rate-determining step. nih.govprinceton.eduThe cleavage of a C-D bond on the phenyl ring is the rate-limiting part of the reaction.
<1Inverse isotope effect. Often associated with a change in hybridization from sp2 to sp3 at the labeled position in the transition state. epfl.chpsgcas.ac.inIndicates a change in the bonding environment of the deuterated carbon, such as the formation of a new bond, in the transition state.

The magnitude of the KIE can reveal the nature of the transition state. A large KIE suggests a transition state where the C-H/C-D bond is substantially broken. princeton.edu Therefore, by employing this compound in a reaction and measuring the KIE, chemists can confirm that the cleavage of an aromatic C-H bond is the rate-determining step (RDS). wikipedia.orgepfl.ch If no significant KIE is observed, it implies that C-H bond cleavage occurs either before or after the RDS, or not at all. epfl.ch This distinction is crucial for optimizing reaction conditions and designing more efficient catalysts. For example, if a reaction shows a strong primary KIE, efforts to improve the reaction might focus on reagents that facilitate C-H bond cleavage.

Tracing Metabolic Pathways and Biotransformation Processes in In Vitro and Animal Studies

Isotopically labeled compounds are essential tools for tracking the journey of a molecule through a biological system. wikipedia.orgnih.gov The use of stable isotopes like deuterium is particularly advantageous as it avoids the complications of radioactivity. wikipedia.orgcreative-proteomics.com this compound can be used as a tracer to follow the metabolic fate of the phenylacetic acid scaffold in cells and animal models, providing unparalleled insight into its biotransformation. wikipedia.orgspringernature.com

A primary application of deuteration in drug discovery is to enhance a molecule's metabolic stability. nih.gov Many organic compounds are metabolized by cytochrome P450 (CYP) enzymes, which often involves the oxidation of a C-H bond. cdnsciencepub.com Replacing a metabolically vulnerable hydrogen with deuterium can slow this process due to the KIE, thereby increasing the compound's half-life and exposure in the body. juniperpublishers.comresearchgate.net

The metabolic stability of this compound would be assessed in vitro using systems like liver microsomes or hepatocytes from preclinical species (e.g., rats, mice). mdpi.com The rate of disappearance of the deuterated compound would be compared to its non-deuterated analog. A slower rate of metabolism for the deuterated version would indicate that hydroxylation of the phenyl ring is a significant clearance pathway. juniperpublishers.comrsc.org This has been shown for numerous compounds where deuteration at metabolically active sites leads to improved pharmacokinetic profiles, including increased half-life and plasma concentration. researchgate.netnih.gov

Table 2: Effect of Deuteration on Pharmacokinetic Parameters in Animal Models (Illustrative Examples)
CompoundDeuteration EffectObserved Outcome in Animal StudiesReference
Methadone (d9 vs. h9)Reduced clearance5.7-fold increase in AUC and 4.4-fold increase in Cmax in mice. nih.gov nih.gov
Tricyclic Antidepressants (Deuterated vs. Non-deuterated)Slowed N-dealkylationIncreased Cmax, elimination half-life (t1/2), and AUC in rats. researchgate.net researchgate.net
Celecoxib Derivative ([D2,18F]5a vs. [18F]5a)Increased metabolic stabilityTurned out to be the most stable compound in vivo in rats. rsc.org rsc.org

When deuteration blocks or slows a primary metabolic pathway, the metabolism of the compound can be redirected towards other, previously minor, pathways. cdnsciencepub.comosti.gov This phenomenon, known as "metabolic switching," can be investigated using this compound. portico.orgosti.gov For example, if the primary metabolic route for the non-deuterated compound is hydroxylation of the phenyl ring, the deuterated analog might show an increase in metabolites formed through other transformations, such as conjugation of the carboxylic acid group.

Analyzing the metabolite profile of this compound in comparison to its hydrogenated counterpart in in vitro or in vivo systems allows researchers to map these alternative biotransformation routes. nih.gov The term was first used to describe how the metabolism of antipyrine (B355649) shifted from C3-methyl oxidation to N-demethylation upon deuteration of the methyl group. portico.org Understanding metabolic switching is critical, as the newly favored pathways could potentially produce metabolites with different pharmacological or toxicological profiles. nih.gov

Stable isotope-labeled compounds are fundamental to modern ADME studies. acs.org this compound can serve as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). acs.org Because it has nearly identical chemical properties and chromatographic retention time to the non-deuterated analyte, but a different mass, it can be used to accurately quantify the parent compound in biological samples like plasma, urine, and tissues.

Furthermore, administering a mixture of the deuterated and non-deuterated compound to animal models can facilitate metabolite identification. acs.org The mass spectrometer can be programmed to look for pairs of signals separated by four mass units (the mass difference from the four deuterium atoms), which is a clear signature of drug-related material. This "isotope pattern" approach simplifies the detection of metabolites in complex biological matrices and helps build a complete picture of the drug's absorption, distribution, and routes of excretion. acs.orgresearchgate.net

Application as a Probe in Biochemical and Enzymatic Reaction Studies

The strategic incorporation of deuterium into a molecule such as 2-iodophenylacetic acid to create this compound provides a powerful, non-invasive tool for probing the mechanisms of biochemical and enzymatic reactions. scispace.com This stable isotope-labeled compound is chemically almost identical to its non-deuterated counterpart but possesses a greater mass. This mass difference, particularly at a site of bond cleavage, can lead to a measurable change in the rate of a reaction, an observation known as the kinetic isotope effect (KIE). researchgate.netunam.mx The KIE is a highly sensitive probe of the transition state of a reaction and can provide crucial evidence for the rate-determining step of an enzymatic pathway. nih.gov

In the context of enzymatic reactions involving this compound, the deuterium atoms on the phenyl ring are not typically subject to cleavage. However, their presence can still influence the reaction rate through secondary isotope effects, which arise from changes in hybridization or solvation at the catalytic site. acs.org More significantly, if the deuterium were placed on the acetic acid side chain (α-position), a primary KIE would be expected in reactions where the C-H bond at this position is broken, such as in certain oxidative metabolic processes.

A primary application of this compound in biochemical research is its use as an internal standard in quantitative analyses. Due to its chemical similarity to the unlabeled analyte, it co-elutes in chromatographic separations and exhibits similar ionization efficiency in mass spectrometry. This allows for the precise quantification of the non-deuterated 2-iodophenylacetic acid in complex biological matrices such as plasma or tissue homogenates.

Detailed Research Findings

While specific studies focusing exclusively on the use of this compound as a biochemical probe are not prevalent in publicly accessible literature, the principles of its application can be illustrated through hypothetical data from typical enzymatic or metabolic experiments. The following interactive data tables represent the kind of findings that would be expected from such research.

Table 1: Hypothetical Kinetic Isotope Effect in an Enzymatic Assay

This table illustrates a hypothetical experiment measuring the KIE for an enzyme that metabolizes 2-iodophenylacetic acid. The comparison of reaction rates between the deuterated and non-deuterated substrate can reveal whether the C-H bond cleavage is a rate-limiting step. nih.gov

SubstrateEnzyme Concentration (nM)Substrate Concentration (µM)Initial Rate (µM/min)Kinetic Isotope Effect (kH/kD)
2-Iodophenylacetic Acid10501.251.05
This compound10501.19

In this hypothetical example, the KIE is close to 1, suggesting that the cleavage of the C-D bond on the phenyl ring is not the rate-determining step in this particular enzymatic reaction.

Table 2: Representative Data from a Metabolic Stability Assay in Human Liver Microsomes

This table shows potential results from an in vitro experiment to determine the metabolic stability of 2-iodophenylacetic acid, using the deuterated compound as an internal standard for accurate quantification by LC-MS (Liquid Chromatography-Mass Spectrometry).

Time (minutes)Concentration of 2-Iodophenylacetic Acid (µM)Percent Remaining
01.00100
50.8585
150.6565
300.4040
600.1515

The use of this compound as an internal standard in this type of assay allows for precise measurement of the parent compound's depletion over time, enabling the calculation of key pharmacokinetic parameters like intrinsic clearance.

Rigorous Analytical Characterization of Isotopic Purity and Regiochemistry

Advanced Spectroscopic Techniques for Verification of Deuterium (B1214612) Incorporation

Advanced spectroscopic techniques are indispensable for the unambiguous verification of deuterium incorporation in molecules like 2-(2-Iodophenyl-d4)acetic Acid. These methods provide detailed information about the molecular structure and isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Location and Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the specific sites of deuterium labeling and quantifying isotopic enrichment. rug.nl

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound, the disappearance or significant reduction of a signal corresponding to a specific proton indicates successful deuterium substitution at that position. For this compound, the absence of signals in the aromatic region, where the phenyl protons would typically appear, confirms the d4 labeling on the phenyl ring. The remaining proton signals, such as those from the acetic acid moiety, can be compared to an internal standard to assess the degree of deuteration. researchgate.net However, for highly deuterated compounds (isotopic enrichment >98%), conventional ¹H NMR may be limited by the low intensity of residual proton signals. sigmaaldrich.com

²H NMR (Deuterium NMR): ²H NMR directly observes the deuterium nuclei, providing a definitive method for locating the deuterium atoms within the molecule. sigmaaldrich.com Each unique deuterium environment will produce a distinct signal in the ²H NMR spectrum, confirming the regiochemistry of deuteration. sigmaaldrich.com For this compound, the ²H NMR spectrum would be expected to show signals corresponding to the four deuterium atoms on the phenyl ring. The integration of these signals can be used to determine the relative isotopic abundance at each site. sigmaaldrich.com A key advantage of ²H NMR is its ability to be performed in non-deuterated solvents, resulting in a cleaner spectrum as all proton signals are transparent. sigmaaldrich.com

¹³C NMR: The incorporation of deuterium atoms causes a characteristic upfield shift in the resonance of the directly attached carbon atom (α-isotope effect) and, to a lesser extent, adjacent carbons (β-isotope effect). cdnsciencepub.com These isotopic shifts in the ¹³C NMR spectrum serve as a reliable indicator of deuteration. By decoupling both ¹H and ²H nuclei, it is possible to resolve the ¹³C resonances of different isotopologues, allowing for accurate integration and quantification of deuterium content at specific sites. researchgate.netnih.gov

A hypothetical ¹H NMR data comparison for 2-(2-Iodophenyl)acetic acid and its deuterated analog is presented below.

Compound Chemical Shift (ppm) Multiplicity Integration Assignment
2-(2-Iodophenyl)acetic acid7.88d1HAr-H
7.39t1HAr-H
7.15d1HAr-H
7.00t1HAr-H
3.75s2HCH₂
This compound---Ar-d4
3.75s2HCH₂

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the isotopic purity and abundance of deuterated compounds. nih.govresearchgate.net It provides a precise measurement of the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues.

By analyzing the mass spectrum of this compound, the relative intensities of the peaks corresponding to the deuterated molecule and any residual non-deuterated or partially deuterated species can be determined. nih.govresearchgate.net This allows for the calculation of the isotopic purity, which is a critical parameter for its use as an internal standard. Electrospray ionization (ESI) is a soft ionization technique often coupled with HRMS for the analysis of such compounds. nih.govresearchgate.net The high sensitivity of ESI-HRMS allows for the analysis of very low sample quantities. nih.govresearchgate.net

The following table illustrates the theoretical mass data for 2-(2-Iodophenyl)acetic acid and its d4 isotopologue.

Compound Molecular Formula Monoisotopic Mass (Da)
2-(2-Iodophenyl)acetic acidC₈H₇IO₂261.9487
This compoundC₈H₃D₄IO₂265.9738

Chromatographic Methods for Assessing Chemical Purity and Isotopic Integrity

Chromatographic techniques are essential for assessing the chemical purity of this compound, ensuring that it is free from non-deuterated starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the deuterated compound from any potential impurities. When coupled with a UV detector or, more powerfully, a mass spectrometer (LC-MS), it allows for both the quantification of chemical purity and the confirmation of isotopic integrity of the eluted peaks. cerilliant.com The retention time of the deuterated compound should be nearly identical to its non-deuterated counterpart under the same chromatographic conditions.

Gas Chromatography (GC): For volatile compounds, GC can be employed. Similar to HPLC, when coupled with a mass spectrometer (GC-MS), it provides separation and identification of the compound and any impurities. cerilliant.com

The combination of chromatographic separation with mass spectrometric detection (LC-MS or GC-MS) provides a comprehensive analysis of both chemical and isotopic purity. cerilliant.com

Challenges and Innovations in the Characterization of Complex Deuterated Molecules

The characterization of complex deuterated molecules presents several challenges. One significant challenge is ensuring complete and site-specific deuteration, as incomplete reactions can lead to a mixture of isotopologues. researchgate.netnih.gov Another challenge is the potential for H/D back-exchange, where deuterium atoms are replaced by protons from the solvent or during workup, which can compromise the isotopic purity. researchgate.netnih.gov

Innovations in analytical techniques are continuously addressing these challenges.

Advanced NMR Techniques: Two-dimensional NMR techniques, such as ¹H-¹³C HSQC, can provide detailed correlation data to confirm the location of deuterium atoms indirectly. cdnsciencepub.com Furthermore, advances in NMR hardware and software allow for more sensitive and higher-resolution measurements, aiding in the quantification of low levels of isotopic impurities. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS): ESI-HRMS/MS can be used to fragment the molecule, providing additional structural information that helps to confirm the position of the deuterium labels. nih.govresearchgate.net

Combined Analytical Strategies: A comprehensive strategy employing a combination of NMR and HR-MS is often the most robust approach for the complete characterization of deuterated compounds. rsc.org This ensures both structural integrity and accurate isotopic enrichment determination. rsc.org

The synthesis and rigorous characterization of deuterated molecules are often complex and costly, which can limit their availability for research. europa.euresolvemass.ca

Emerging Research Trajectories and Future Prospects

Potential for Novel Applications in Materials Science and Advanced Analytical Platforms

The unique properties of deuterated compounds are opening up new avenues in materials science and advanced analytical techniques. clearsynth.com The substitution of hydrogen with deuterium (B1214612) alters the vibrational frequencies of molecular bonds, a property that can be exploited in the development of novel materials with tailored characteristics. For instance, the non-deuterated analogue, 2-(4-Iodophenyl)acetic acid, can be integrated into polymer matrices to improve material properties for applications in electronics and coatings. chemimpex.com The deuterated version, 2-(2-Iodophenyl-d4)acetic acid, offers the potential for even more specialized applications where isotopic labeling can be used to probe material structure and dynamics.

In the realm of advanced analytical platforms, deuterated compounds are invaluable. High-field solution-state nuclear magnetic resonance (NMR) spectroscopy and low-field NMR relaxometry, along with differential scanning calorimetry, are powerful techniques for the comprehensive characterization of deuterated compounds. These methods allow for real-time monitoring of transformations and provide detailed structural information. Specifically, in mass spectrometry, deuterated molecules like this compound serve as superior internal standards, enhancing the precision and accuracy of quantitative analyses. clearsynth.comtexilajournal.comscispace.com

Table 1: Applications of Deuterated Compounds in Advanced Analytical Platforms

Analytical Technique Role of Deuterated Compounds Benefit
Mass Spectrometry (MS) Internal Standards clearsynth.comtexilajournal.comscispace.com Improved accuracy and precision in quantification. clearsynth.comtexilajournal.com
Nuclear Magnetic Resonance (NMR) Solvents and Standards ontosight.aitcichemicals.com Simplifies spectra and provides a lock signal for stable measurements. tcichemicals.com

Advancements in Automated and High-Throughput Deuteration Synthesis

The increasing demand for deuterated compounds across various scientific fields has spurred significant advancements in their synthesis, with a strong focus on automation and high-throughput methodologies. marketgrowthreports.com Traditional batch synthesis methods for deuteration are often labor-intensive, limited in scale, and can require harsh reaction conditions. ansto.gov.autn-sanso.co.jp

Flow chemistry is emerging as a powerful alternative, offering increased efficiency, better control over reaction parameters, and the potential for large-scale production. ansto.gov.auresearchgate.net Flow reactors, sometimes coupled with microwave technology, can significantly reduce reaction times and improve yields. tn-sanso.co.jp For example, a flow synthesis method using a microwave reactor has been developed for deuterating aromatic compounds, demonstrating higher reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp

Furthermore, the development of automated synthesis platforms is streamlining the production of deuterated molecules. ucla.eduresearchgate.net These systems can perform multi-step syntheses with high precision and minimal human intervention. Recent innovations include electrochemical methods that use a proton-conducting membrane to achieve deuteration at room temperature and ambient pressure, offering a more environmentally friendly and cost-effective approach. bionauts.jp Such advancements are crucial for making a wider range of deuterated compounds, including this compound, more accessible for research and industrial applications.

Table 2: Comparison of Deuteration Synthesis Methods

Synthesis Method Advantages Disadvantages
Batch Synthesis Well-established for a variety of compounds. Labor-intensive, limited scale, often requires harsh conditions. ansto.gov.autn-sanso.co.jp
Flow Chemistry Increased efficiency, better process control, scalable. ansto.gov.auresearchgate.net Requires specialized equipment.
Automated Synthesis High-throughput, precise, minimal human intervention. ucla.eduresearchgate.net Initial setup costs can be high.

| Electrochemical Synthesis | Mild reaction conditions, environmentally friendly. bionauts.jp | May not be applicable to all compound classes. |

Interdisciplinary Research Integrating Deuterated Compounds with Systems Biology Approaches

The integration of deuterated compounds with systems biology is creating powerful new ways to study complex biological systems. Isotopic labeling is a cornerstone of this interdisciplinary research, allowing scientists to trace the metabolic fate of molecules and understand intricate biochemical pathways. clearsynth.comsimsonpharma.com Deuterated compounds like this compound can be used as tracers in metabolic studies, providing insights into how drugs and other xenobiotics are processed in the body. ontosight.ai

Systems biology relies on the generation of large datasets from genomics, proteomics, and metabolomics. In metabolomics, in particular, deuterated standards are essential for accurate quantification of metabolites by mass spectrometry. clearsynth.com This allows for a more comprehensive understanding of the metabolic state of a cell or organism and how it is affected by various stimuli, including disease or drug treatment.

For instance, studies on the antipsychotic drug olanzapine (B1677200) have utilized deuterated standards to investigate its effects on cellular signaling pathways. nih.gov While not directly involving this compound, this research highlights the critical role of deuterated compounds in elucidating drug mechanisms of action within a systems biology framework. The use of deuterated analogues of bioactive molecules allows researchers to dissect complex signaling networks and identify new therapeutic targets.

The Role of this compound in Future Analytical Methodologies and Mechanistic Discoveries

Looking ahead, this compound and other deuterated compounds are set to become even more integral to the development of future analytical methodologies and the elucidation of complex chemical and biological mechanisms. clearsynth.com The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis. clearsynth.comaptochem.com

In analytical chemistry, the demand for higher precision and accuracy continues to grow. clearsynth.com The use of deuterated internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS) is considered the gold standard for quantitative bioanalysis. scispace.com These standards co-elute with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and ionization efficiency, thereby minimizing measurement errors. texilajournal.comaptochem.com

Beyond its role as an internal standard, the isotopic label in this compound can be a powerful tool for mechanistic studies. thalesnano.com By tracking the deuterium atoms through a chemical reaction or a biological pathway, researchers can gain detailed insights into reaction mechanisms, identify intermediates, and understand the stereochemical course of transformations. thalesnano.comacs.org This is particularly valuable in drug metabolism studies, where understanding how a drug is broken down by the body is crucial for developing safer and more effective therapeutics. ontosight.ai

The continued development of more sensitive analytical instruments and innovative synthetic methods will further expand the utility of deuterated compounds like this compound, ensuring their central role in scientific discovery for years to come.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(4-Iodophenyl)acetic acid
Olanzapine
Clozapine
MDL100907
(-)1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)
AG490
Aniline
Toluene
2-Hydroxycarbazole
Ibuprofen
Solketal
n-Octanamide
1-Octylamine
1-Octanoic acid
Diazepam
2-Iodobenzyl cyanide
2-Iodophenylacetyl chloride
3,4-Dimethoxyphenyl 2-iodophenylacetate
N-{2-[2-(2-Iodophenyl)-acetylamino]-ethyl}-2-(3,4-dichlorophenyl)-acetamide
N-Methoxybenzamide
N-(Pivaloyloxy)benzamide
Vinyl acetate (B1210297)
2-(2-Iodophenyl)-5-(3-phenyl-1-(piperidin-1-yl)propyl)-1,3,4-oxadiazole
2-Oxoethoxy)acetic acid
Thiourea
1-(4-(5-Acetyl-6-methyl-4H-pyran-2-yl) phenyl)-3-phenylthiourea
Tetrahydrochromenephenylthiourea
Benzothiazolo[3,2-a]pyridine-phenylthiourea
6,7-Dimethoxy-2-methyl-4H-benzo[d] clearsynth.comscispace.comoxazin-4-one
3-(2-Aminoethyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
Ubiquinone
Pyrroloquinoline quinone (PQQ)
Daunorubicin

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-Iodophenyl-d4)acetic Acid in laboratory settings?

  • Methodological Answer : The synthesis typically involves regioselective halogenation and deuteration steps. For example, bromination of a phenylacetic acid derivative in acetic acid (as demonstrated for analogous compounds in ) can be adapted by substituting bromine with iodine. Deuterium incorporation is achieved using deuterated reagents (e.g., D₂O or deuterated solvents) during key steps like acid workup or reduction. The reaction conditions (temperature, stoichiometry, and reaction time) must be optimized to ensure isotopic purity. Post-synthesis, purification via recrystallization or chromatography is critical to isolate the deuterated product .

Table 1 : Example Reaction Conditions for Iodination and Deuteration

StepReagents/ConditionsReference
HalogenationI₂, Acetic acid, 60°C, 1–2 hours
DeuterationD₂O, NaBD₄, or deuterated solvents
PurificationRecrystallization (EtOH/H₂O)

Q. Which spectroscopic and analytical techniques are recommended for verifying deuterium incorporation in this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR will show reduced or absent proton signals at deuterated positions (e.g., aromatic protons replaced by deuterium). ¹³C NMR and DEPT-135 can confirm structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion cluster pattern (e.g., [M+D]⁺) to confirm isotopic enrichment. For example, a +4 mass shift from the non-deuterated analog indicates full deuteration at the specified positions .
  • Infrared (IR) Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) provide additional confirmation .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when analyzing this compound derivatives?

  • Methodological Answer :

  • Software Tools : Use programs like SHELXL for refinement. SHELXL’s robust algorithms handle high-resolution data and twinning, common in deuterated compounds due to altered crystal packing .
  • Hydrogen/Deuterium Positioning : Neutron diffraction or low-temperature X-ray studies may resolve ambiguities in deuterium placement. For centrosymmetric dimers (observed in phenylacetic acid analogs), validate hydrogen-bonding motifs (e.g., R₂²(8) patterns) using distance-angle criteria .
  • Validation Checks : Cross-reference with databases (e.g., Cambridge Structural Database) to compare bond lengths and angles. Deviations >3σ may indicate incorrect deuteration sites or lattice distortions .

Q. What strategies optimize deuteration efficiency while minimizing isotopic dilution in this compound synthesis?

  • Methodological Answer :

  • Deuterated Solvents : Use anhydrous DMSO-d₆ or DMF-d₇ to prevent proton exchange.

  • Reaction Monitoring : Employ inline FTIR or LC-MS to track deuterium incorporation in real time. Adjust reaction time or stoichiometry if isotopic dilution is detected .

  • Quenching Techniques : Rapidly quench reactions with deuterated acids (e.g., DCl in D₂O) to preserve isotopic integrity during workup .

    Table 2 : Common Pitfalls and Solutions in Deuteration

    IssueSolutionReference
    Isotopic dilutionUse excess deuterated reagent
    Proton exchangeAvoid protic solvents (e.g., H₂O, MeOH)
    Incomplete deuterationRepeat reaction with extended time

Q. How do electronic effects of substituents influence the structural geometry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Compare C–C–C angles at substituents. Electron-withdrawing groups (e.g., iodine) increase adjacent angles (e.g., 121.5° for Br in analogs), while electron-donating groups (e.g., methoxy) reduce them (~118°) .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and validate experimental torsion angles (e.g., ~78° dihedral between the phenyl ring and acetic acid group) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid).
  • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.